molecular formula C22H23ClN4OS B3019792 N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide CAS No. 1115407-62-9

N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide

Cat. No.: B3019792
CAS No.: 1115407-62-9
M. Wt: 426.96
InChI Key: JFPGKRFABSFBAR-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide is a synthetic small molecule characterized by a quinazolin-4-yl core substituted with a piperidin-1-yl group at position 2 and a thioacetamide linker connected to a 3-chloro-4-methylphenyl moiety. The quinazoline scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes and receptors, particularly in oncology and inflammation . The thioacetamide bridge enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding and hydrophobic effects . The 3-chloro-4-methylphenyl group is a common pharmacophore in antitumor agents, contributing to improved lipophilicity and target affinity .

This compound’s synthesis likely involves coupling 2-(piperidin-1-yl)quinazolin-4-thiol with chloroacetyl chloride, followed by reaction with 3-chloro-4-methylaniline—a method analogous to other thioacetamide derivatives described in the literature .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4OS/c1-15-9-10-16(13-18(15)23)24-20(28)14-29-21-17-7-3-4-8-19(17)25-22(26-21)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPGKRFABSFBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.

    Thioether Formation: The final step involves the formation of the thioether linkage between the quinazoline and the phenylacetamide moieties. This can be achieved through the reaction of a suitable thiol with a halogenated precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, including kinases and other proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thioacetamide-linked quinazoline derivatives. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Biological Activity Key Findings
Target Compound Quinazolin-4-yl 2-(Piperidin-1-yl), 3-chloro-4-methylphenyl Antitumor (presumed) Predicted high affinity due to piperidine and chloro-methyl groups
N-(4-Chlorophenyl)-2-[(3-(3,4,5-TMB)-quinazolinon-2-yl)thio]acetamide (7) Quinazolin-4(3H)-one 3-(3,4,5-Trimethoxybenzyl), 4-chlorophenyl Antitumor (MGI% = 47%) Superior activity vs. 4-fluorophenyl analog (MGI% = 7%); chloro enhances potency
2-((5-Benzofuran-2-yl)-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-oxadiazole 3-Chlorophenyl Antimicrobial Potent laccase catalysis and antimicrobial activity
N-(4-Oxo-2-phenylquinazolin-3-yl)-2-(ethylamino)acetamide Quinazolin-4(3H)-one Ethylamino, phenyl Anti-inflammatory Comparable to Diclofenac; low ulcerogenicity
N-(3-Chloro-4-methylphenyl)-2-((1-methylimidazol-2-yl)thio)acetamide Imidazole 1-Methylimidazole, 3-chloro-4-methylphenyl Not reported Structural similarity but lacks quinazoline’s enzymatic targeting

Key Observations

Substituent Effects on Activity :

  • The 3-chloro-4-methylphenyl group in the target compound mirrors the 4-chlorophenyl group in compound 7 (), which exhibited 47% MGI% (antitumor activity). Chloro substituents enhance electron-withdrawing effects, improving binding to hydrophobic pockets in target proteins .
  • Piperidin-1-yl vs. Trimethoxybenzyl : The piperidine group in the target compound may offer better solubility and reduced toxicity compared to the bulky 3,4,5-trimethoxybenzyl group in compound 7, which could hinder pharmacokinetics .

Core Structure Comparisons :

  • Quinazoline vs. Benzofuran-Oxadiazole : Quinazoline derivatives (e.g., target compound and compound 7) are more associated with kinase inhibition and antitumor activity, while benzofuran-oxadiazole hybrids () show antimicrobial effects, highlighting core-dependent target specificity .
  • Thioacetamide Linker : The thioether bridge is critical across all analogs, but its conjugation to quinazoline (vs. imidazole or oxadiazole) likely dictates mechanistic differences, such as tubulin polymerization inhibition or enzyme modulation .

Synthetic Feasibility: The target compound’s synthesis aligns with methods for analogs in and , which achieve >95% purity.

Biological Performance :

  • While the target compound’s activity is presumed (due to structural analogs), compound 7’s 47% MGI% suggests that chloro-substituted aryl groups paired with quinazoline cores are potent antitumor agents. The piperidine substituent could further optimize pharmacokinetics compared to trimethoxybenzyl derivatives .

Contradictions and Limitations

  • highlights anti-inflammatory activity in quinazolinone-acetamides, whereas the target compound’s design aligns more with antitumor applications. This underscores the scaffold’s versatility but complicates direct comparisons .
  • Fluorinated analogs (e.g., in ) are excluded here, as their perfluoroalkyl chains confer distinct physicochemical properties irrelevant to the target compound’s profile.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound possesses structural features that suggest potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of both a piperidine ring and a thiol group in its structure indicates that it may interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H23ClN4OS\text{C}_{22}\text{H}_{23}\text{Cl}\text{N}_{4}\text{OS}

Synthesis Pathway

The synthesis typically involves several steps:

  • Formation of the Quinazoline Core : This is achieved through the condensation of anthranilic acid derivatives with formamide.
  • Introduction of the Piperidine Ring : This step usually involves nucleophilic substitution reactions using piperidine or its derivatives.
  • Thioether Formation : The final step involves the reaction of a suitable thiol with a halogenated precursor to form the thioether linkage between the quinazoline and phenylacetamide moieties.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Efficacy Against Glioblastoma

A study evaluated the cytotoxic effects of quinazoline derivatives on glioblastoma multiforme cells. The results demonstrated that these compounds could significantly reduce cell viability at nanomolar concentrations, suggesting their potential as therapeutic agents for brain tumors. Morphological changes indicative of apoptosis were observed, such as chromatin condensation and cell shrinkage .

Anti-inflammatory Properties

Quinazoline derivatives are also noted for their anti-inflammatory activities. Research has shown that certain compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, which is a common model for studying inflammation.

The anti-inflammatory effects are believed to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are key enzymes in inflammatory pathways .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, quinazoline derivatives have been investigated for their antimicrobial effects. Certain studies have reported that these compounds exhibit activity against various bacterial strains, indicating their potential use as antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in glioblastoma cells
Anti-inflammatoryInhibits NO production
AntimicrobialEffective against bacterial strains

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